7-(2-ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(2-ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique structure combining imidazole, pyrazole, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the synthesis might begin with the preparation of an imidazole derivative, followed by its reaction with a pyrazole precursor under acidic or basic conditions to form the desired pyrazolo[1,5-a]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.
Chemical Reactions Analysis
Types of Reactions
7-(2-ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
7-(2-ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antitumor agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(2-ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which also contain the imidazole ring.
Pyrazole Derivatives: Compounds such as celecoxib and rimonabant, which feature the pyrazole ring.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine, which include the pyrimidine ring.
Uniqueness
7-(2-ethyl-1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is unique due to its combination of imidazole, pyrazole, and pyrimidine rings in a single molecule. This structural complexity can confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-(2-ethylimidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5/c1-3-8-16-13-19(24-12-11-21-18(24)4-2)25-20(23-16)17(14-22-25)15-9-6-5-7-10-15/h5-7,9-14H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGXJTHCFYEJNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=NN2C(=C1)N3C=CN=C3CC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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